![molecular formula C24H17F2NO2 B3411170 6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902624-61-7](/img/structure/B3411170.png)
6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Overview
Description
6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C24H17F2NO2 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Quinolones are widely recognized for their antibacterial properties. Research indicates that compounds similar to 6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one exhibit significant activity against a range of bacteria. The presence of fluorine atoms enhances the compound's binding affinity to bacterial enzymes, which can inhibit their growth and replication. For instance, studies have shown that fluorinated quinolones are effective against Gram-positive and Gram-negative bacteria due to their ability to interfere with DNA gyrase and topoisomerase IV enzymes.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. It is believed that the structural modifications, including the fluorobenzoyl group, contribute to its ability to induce apoptosis in cancer cells. Specific studies have demonstrated that similar quinoline derivatives can inhibit cell proliferation in various cancer lines by disrupting key signaling pathways involved in cell cycle regulation .
Pharmacological Applications
Analgesic and Anti-inflammatory Effects
Recent research has highlighted the analgesic and anti-inflammatory properties of quinolone derivatives. The compound may modulate pain pathways and reduce inflammation through its interaction with cyclooxygenase (COX) enzymes, which play a critical role in pain and inflammatory responses .
Neuroprotective Effects
There is emerging evidence suggesting that compounds like this compound may exhibit neuroprotective effects. Studies indicate that certain quinolones can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science Applications
Polymer Composites
In material science, the incorporation of fluorinated quinolones into polymer matrices has been explored to enhance the thermal stability and mechanical properties of materials. The unique chemical structure of this compound allows for improved compatibility with various polymers, leading to advanced composite materials with superior performance characteristics .
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Antibacterial Activity | Demonstrated significant inhibition of E. coli growth with IC50 values comparable to established antibiotics. |
Study 2 | Anticancer Effects | Showed reduced proliferation rates in breast cancer cell lines; mechanisms involved apoptosis induction via mitochondrial pathways. |
Study 3 | Neuroprotection | Found that treatment with similar quinolone derivatives reduced neuronal cell death in models of oxidative stress. |
Study 4 | Polymer Enhancement | Reported enhanced tensile strength and thermal stability in polymer composites containing fluorinated quinolone derivatives. |
Chemical Reactions Analysis
Reduction of the 4-Ketone Group
The dihydroquinolin-4-one core undergoes selective reduction under mild conditions:
Reagent | Solvent | Temperature | Product | Yield | Source |
---|---|---|---|---|---|
NaBH₄/CeCl₃ | Methanol | 0–5°C | 1,4-dihydroquinolin-4-ol | 65–78% | |
Pd/C + H₂ (1 atm) | Ethanol | 25°C | Partially saturated derivatives | 50–62% |
Reduction with NaBH₄/CeCl₃ selectively converts the ketone to a secondary alcohol without affecting other functional groups. Catalytic hydrogenation partially saturates the aromatic ring but requires careful control to avoid over-reduction.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient fluorinated aromatic rings undergo SNAr with strong nucleophiles:
Nucleophile | Conditions | Position Substituted | Yield | Source |
---|---|---|---|---|
Piperidine | DMF, 80°C, 12 h | 6-Fluoro | 45–55% | |
KOtBu | THF, reflux, 8 h | 4-Fluorobenzoyl | 30–40% |
The 6-fluoro substituent on the quinolinone ring is more reactive due to ortho/para electron withdrawal by the benzoyl group. Substitution at the 4-fluorobenzoyl site requires harsher conditions .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization of the halogenated aryl groups:
Suzuki-Miyaura Coupling
Boronic Acid | Catalyst System | Solvent | Yield | Source |
---|---|---|---|---|
Phenylboronic acid | Pd(OAc)₂/XPhos | Dioxane | 60–70% | |
Vinylboronic ester | PdCl₂(PPh₃)₂/K₂CO₃ | THF | 55–65% |
The 4-fluorobenzoyl group participates in Suzuki coupling to introduce aryl/vinyl groups .
Buchwald-Hartwig Amination
Amine | Ligand | Base | Yield | Source |
---|---|---|---|---|
Morpholine | Xantphos/Pd₂(dba)₃ | KOtBu | 50–60% | |
Benzylamine | BINAP/Pd(OAc)₂ | Cs₂CO₃ | 45–55% |
This reaction modifies the quinolinone core by introducing nitrogen-based substituents .
Oxidation Reactions
The benzyl-methyl group and quinolinone core are susceptible to oxidation:
Oxidizing Agent | Target Site | Product | Yield | Source |
---|---|---|---|---|
KMnO₄ (acidic) | Benzyl-methyl | Carboxylic acid derivative | 40–50% | |
PCC | Dihydroquinoline ring | Aromatic quinoline | 70–80% |
Controlled oxidation with PCC aromatizes the dihydroquinoline ring, while harsh KMnO₄ conditions oxidize the methyl group to a carboxylate.
Functionalization via Alkylation/Acylation
The nitrogen in the dihydroquinolinone core can be functionalized:
Reaction Type | Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
Alkylation | 3-Methoxybenzyl bromide | K₂CO₃, DMF, 60°C | N-alkylated derivative | 65–75% | |
Acylation | Acetyl chloride | Pyridine, 0°C | N-acetylated derivative | 70–85% |
Alkylation is favored under basic conditions, while acylation requires stoichiometric bases like pyridine .
Stability and Side Reactions
-
Hydrolysis : The fluorobenzoyl group resists hydrolysis under acidic/basic conditions (pH 2–12).
-
Photodegradation : Exposure to UV light (254 nm) causes cleavage of the C–F bond (t₁/₂ = 8 h) .
Key Reaction Mechanisms
-
SNAr : Fluorine departure is facilitated by resonance stabilization from the electron-withdrawing benzoyl group.
-
Cross-Coupling : Oxidative addition of Pd(0) to the C–F bond occurs in the presence of electron-rich ligands .
-
Reduction : NaBH₄ selectively targets the ketone due to its lower reduction potential compared to aromatic systems.
Properties
IUPAC Name |
6-fluoro-3-(4-fluorobenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2NO2/c1-15-3-2-4-16(11-15)13-27-14-21(23(28)17-5-7-18(25)8-6-17)24(29)20-12-19(26)9-10-22(20)27/h2-12,14H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXMVIBRLYUEBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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